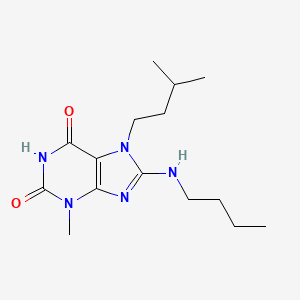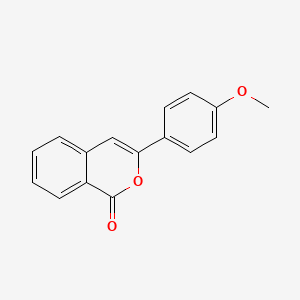![molecular formula C12H9BrN2O3 B11639852 4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)
4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a synthetic organic compound characterized by the presence of a furan ring, a bromophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves the condensation of 4-bromoaniline with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Purification is typically achieved through recrystallization or high-performance liquid chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the bromophenyl group can yield the corresponding aniline derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols, resulting in a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry: (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is used in the synthesis of advanced materials, including polymers and nanomaterials. Its properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of receptors, it can act as an agonist or antagonist, modulating the signaling pathways involved. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
- (Z)-[AMINO(4-FLUOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
- (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
Comparison: Compared to its analogs, (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methoxy groups can influence the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H9BrN2O3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-2-carboxylate |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-5-3-8(4-6-9)11(14)15-18-12(16)10-2-1-7-17-10/h1-7H,(H2,14,15) |
InChI Key |
QARIOAFKWVRWIH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Canonical SMILES |
C1=COC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)
![N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)
![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)

![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)
![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)

